molecular formula C16H14N2O2S B5180072 methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate

methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate

Cat. No.: B5180072
M. Wt: 298.4 g/mol
InChI Key: PIBDUHIDNRIDMW-UHFFFAOYSA-N
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Description

Methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate is a compound that belongs to the class of 1,3,4-thiadiazoles

Preparation Methods

The synthesis of methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring . The reaction conditions usually involve refluxing the reactants in ethanol in the presence of a base such as triethylamine .

Chemical Reactions Analysis

Methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate can be compared with other 1,3,4-thiadiazole derivatives, such as:

    2-(4-Methylphenyl)-5-phenyl-1,3,4-thiadiazole: Known for its antimicrobial properties.

    2-(4-Chlorophenyl)-5-phenyl-1,3,4-thiadiazole: Exhibits significant anticancer activity.

    2-(4-Nitrophenyl)-5-phenyl-1,3,4-thiadiazole: Used in the synthesis of various pharmaceuticals

Properties

IUPAC Name

methyl 4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-16(19)13-9-7-12(8-10-13)15-18-17-14(21-15)11-5-3-2-4-6-11/h2-10,15,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBDUHIDNRIDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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